molecular formula C8H7BrS B8423309 5-Bromo-1,3-dihydrobenzo[c]thiophene

5-Bromo-1,3-dihydrobenzo[c]thiophene

Cat. No. B8423309
M. Wt: 215.11 g/mol
InChI Key: RVXDMJNCFCLOLI-UHFFFAOYSA-N
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Patent
US07585977B2

Procedure details

Dissolve 5-bromo-1,3-dihydro-benzo[c]thiophene (1.25 g, 5.79 mmol) in methanol (25 mL) and add oxone (10.7 g, 17.4 mmol). Stir the reaction mixture for 2 hours at 0° C. and then add a 1M aqueous sodium bisulfite solution (100 mL). Stir the reaction mixture for 10 minutes and add saturated NaHCO3 solution (200 mL). Extract the aqueous layer with CH2Cl2 (3×100 mL). Combine the organic layers and dry with Na2SO4, filter, concentrate and purify by flash column chromatography (silica gel, 0-5% MeOH/CH2Cl2) to give 930 mg of 5-bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide 65%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[CH2:6]S[CH2:8][C:4]=2[CH:3]=1.O[O:12][S:13]([O-:15])=O.[K+].S(=O)(O)[O-].[Na+].C([O-])(O)=O.[Na+]>CO>[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[CH2:6][S:13](=[O:15])(=[O:12])[CH2:8][C:4]=2[CH:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
BrC1=CC2=C(CSC2)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture for 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir the reaction mixture for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers and dry with Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify by flash column chromatography (silica gel, 0-5% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC2=C(CS(C2)(=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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